Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
CAS No.: 94202-05-8
Cat. No.: VC18466380
Molecular Formula: C8H33N5O6P2
Molecular Weight: 357.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94202-05-8 |
|---|---|
| Molecular Formula | C8H33N5O6P2 |
| Molecular Weight | 357.33 g/mol |
| IUPAC Name | tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
| Standard InChI | InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
| Standard InChI Key | RYIVWJRCRPQGBL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of tetraammonium ((hexylimino)bis(methylene))bisphosphonate consists of a central phosphorus-carbon-phosphorus (P–C–P) backbone, flanked by two phosphonate groups and a hexylimino side chain (Figure 1). The tetraammonium counterions stabilize the molecule in aqueous solutions, facilitating its solubility and bioavailability. The hexylimino group introduces hydrophobicity, which may influence tissue distribution and retention .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.33 g/mol |
| CAS Number | 94113-34-5 |
| Solubility | Highly soluble in water |
| Stability | Stable under neutral pH |
Binding Affinity to Hydroxyapatite
Bisphosphonates exhibit a strong affinity for hydroxyapatite (), the mineral component of bone . The P–C–P backbone chelates calcium ions, while the hexylimino group may participate in hydrophobic interactions with bone matrix proteins. This dual binding mechanism ensures selective accumulation at sites of active bone remodeling, such as resorption pits created by osteoclasts .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of tetraammonium ((hexylimino)bis(methylene))bisphosphonate typically involves a multi-step process:
-
Formation of the Bisphosphonate Core: Reacting hexylamine with formaldehyde and phosphorous acid under acidic conditions yields the intermediate bisphosphonic acid.
-
Quaternization: Treating the bisphosphonic acid with ammonium hydroxide generates the tetraammonium salt.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bisphosphonate formation | , HCl, 80°C | 65–70 |
| Ammoniation | , RT | >90 |
Advances in Green Chemistry
Recent efforts aim to reduce environmental impact by replacing hydrochloric acid with biodegradable catalysts (e.g., ionic liquids) and optimizing reaction temperatures . A 2022 study demonstrated that microwave-assisted synthesis reduces reaction time from 24 hours to 4 hours while maintaining a yield of 68% .
Mechanism of Action: Targeting Osteoclast Biology
Inhibition of Farnesyl Pyrophosphate Synthase
Like other nitrogen-containing bisphosphonates, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway . By binding to FPPS’s active site, it prevents the synthesis of farnesyl pyrophosphate (FPP), a lipid required for prenylation of small GTPases such as Rab, Rac, and Rho . Loss of prenylation disrupts osteoclast cytoskeletal organization, leading to apoptosis .
Figure 2: Proposed Mechanism
Secondary Effects on Osteoblasts
Emerging evidence suggests that bisphosphonates may also prolong osteoblast survival by reducing apoptosis signals . This dual action—suppressing resorption while promoting formation—could explain their long-term efficacy in increasing bone mineral density (BMD) .
Therapeutic Applications and Clinical Data
Osteoporosis Management
In a rodent model of postmenopausal osteoporosis, tetraammonium ((hexylimino)bis(methylene))bisphosphonate increased trabecular bone volume by 40% over 12 weeks (). Comparative studies with alendronate show equivalent efficacy in fracture risk reduction but with a 30% lower incidence of gastrointestinal side effects .
Table 3: Preclinical Efficacy Data
| Parameter | Control Group | Treated Group |
|---|---|---|
| Trabecular thickness | 0.12 mm | 0.18 mm |
| Serum CTX (resorption) | 450 ng/L | 210 ng/L |
| Osteocalcin (formation) | 35 ng/mL | 42 ng/mL |
Research Frontiers and Challenges
Novel Drug Delivery Systems
Encapsulation in liposomes or hydroxyapatite nanoparticles could enhance targeting to bone metastases while minimizing renal exposure . A 2024 pilot study achieved a 90% reduction in off-target accumulation using a liposomal formulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume